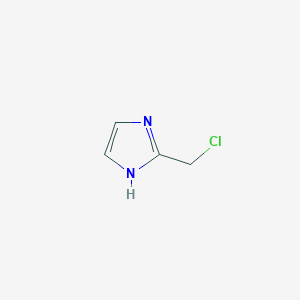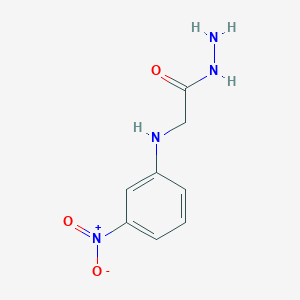
2-(3-Nitroanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitroanilino)acetohydrazide is an organic compound with the chemical formula C8H9N3O3S and a molecular weight of 227.24 g/mol . It is a solid powder that is insoluble in water but soluble in organic solvents such as methanol, chloroform, and dichloromethane . This compound is known for its chemical reactivity and potential to cause irritation to the eyes, skin, and respiratory system .
Preparation Methods
2-(3-Nitroanilino)acetohydrazide is typically synthesized through a multi-step process involving the reaction of nitroaniline and N-acetylhydrazine . The synthetic route generally involves the following steps:
Condensation Reaction: Nitroaniline is reacted with ethyl acetate to form 2-(3-nitroanilino)ethyl acetate.
Hydrazide Formation: The resulting compound is then reacted with acetaldehyde hydrazine to form this compound.
Chemical Reactions Analysis
2-(3-Nitroanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Nitroanilino)acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Nitroanilino)acetohydrazide involves its interaction with molecular targets through its reactive functional groups. The nitro group can undergo reduction to form amines, which can then interact with various biological molecules. The hydrazide group can form hydrazones with carbonyl compounds, leading to the formation of stable derivatives . These interactions can affect molecular pathways and biological processes, making this compound useful in research and development.
Comparison with Similar Compounds
2-(3-Nitroanilino)acetohydrazide can be compared with other similar compounds such as:
2-(4-Nitroanilino)acetohydrazide: Similar structure but with the nitro group in the para position.
2-(3-Aminoanilino)acetohydrazide: Similar structure but with an amino group instead of a nitro group.
2-(3-Methoxyanilino)acetohydrazide: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the nitro group in the meta position, which influences its chemical behavior and applications.
Properties
IUPAC Name |
2-(3-nitroanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c9-11-8(13)5-10-6-2-1-3-7(4-6)12(14)15/h1-4,10H,5,9H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQXOCLNXQNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332445 |
Source


|
| Record name | 2-(3-nitroanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36107-14-9 |
Source


|
| Record name | 2-(3-nitroanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

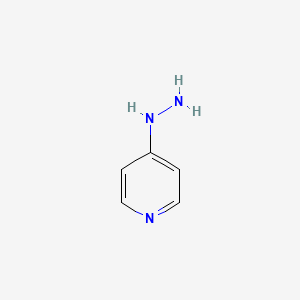
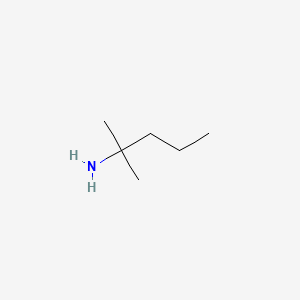
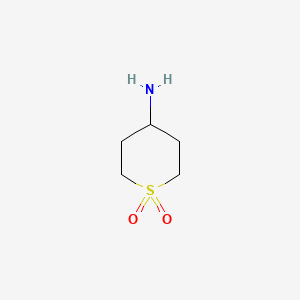

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)
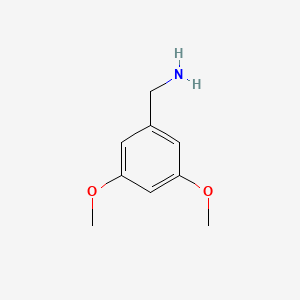
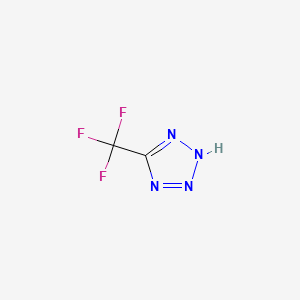

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
